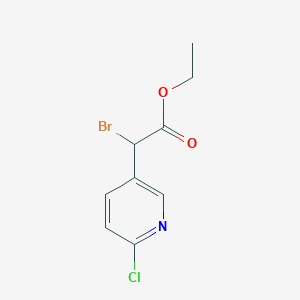
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C₉H₉BrClNO₂ and a molecular weight of 278.53 g/mol . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Major Products Formed
Applications De Recherche Scientifique
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Methyl 2-(4-bromo-6-chloropyridin-3-yl)acetate
- 2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides
Uniqueness
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds.
Propriétés
Numéro CAS |
1007879-26-6 |
|---|---|
Formule moléculaire |
C9H9BrClNO2 |
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3 |
Clé InChI |
UNFTXRWJRCGTIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CN=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


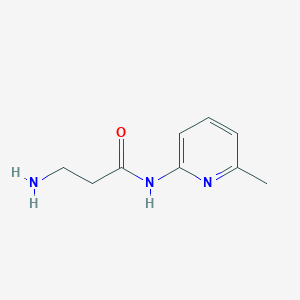
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
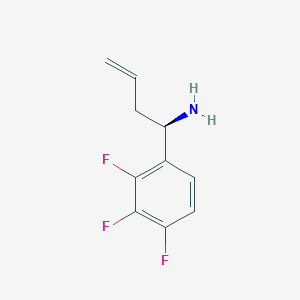
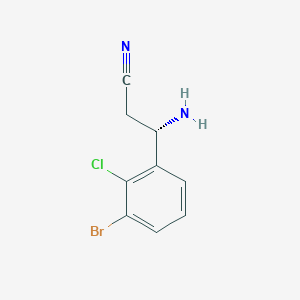
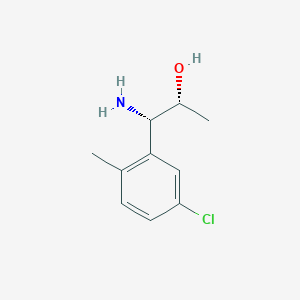
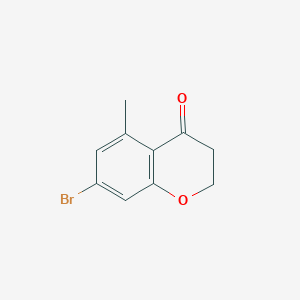
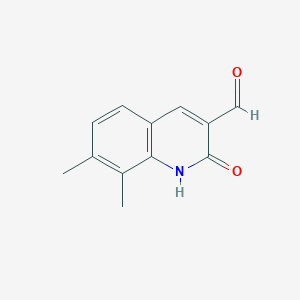
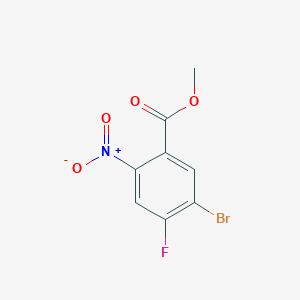
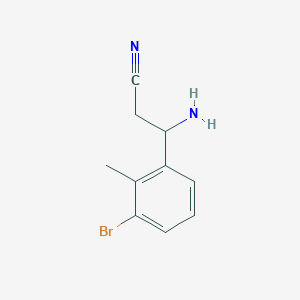
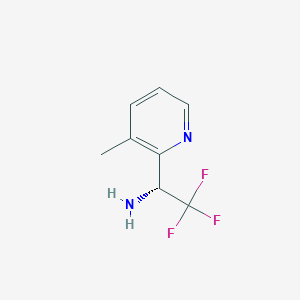
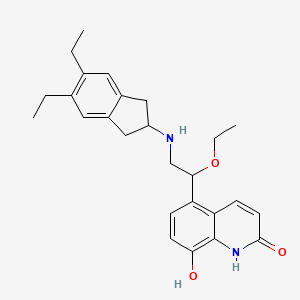
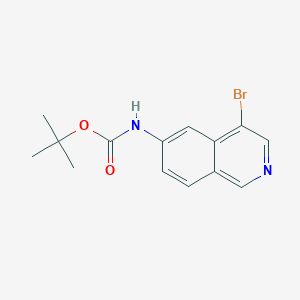

![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
